

chemical structure and properties of Syntide 2 TFA

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Compound of Interest

Compound Name: Syntide 2 TFA

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Syntide 2 TFA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **Syntide 2 TFA**, a crucial peptide substrate in kinase research. This document is intended to serve as a core resource for professionals in drug development and cellular signaling research.

Chemical Structure and Properties

Syntide 2 is a synthetic peptide that serves as a substrate for several protein kinases, most notably Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C (PKC). [1][2] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, a common counterion for synthetic peptides that aids in their stability and solubility.

The primary structure of Syntide 2 is a 15-amino acid sequence: Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys.[1] The phosphorylation site is the serine residue at position 7. The surrounding amino acids, particularly the arginine at position 4 and the leucine at position 2, are important for its recognition by protein kinases.

Below is a summary of the key chemical and physical properties of **Syntide 2 TFA**.



Property	Value	Reference	
Peptide Sequence	Pro-Leu-Ala-Arg-Thr-Leu-Ser- Val-Ala-Gly-Leu-Pro-Gly-Lys- Lys	[1]	
Molecular Formula	C68H122N20O18 (for the peptide)	[1]	
Molecular Weight	~1507.85 g/mol (for the peptide); will be higher with TFA counterion	[1]	
Purity	Typically >95% by HPLC	% by HPLC [1]	
Appearance	White to off-white lyophilized powder		
Solubility	Soluble in water [1]		

Storage and Handling: **Syntide 2 TFA** should be stored at -20°C or below in a desiccated environment to prevent degradation. For creating stock solutions, sterile, nuclease-free water is recommended. Once reconstituted, it is advisable to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Biochemical Properties and Kinase Specificity

Syntide 2 is a versatile substrate used to assay the activity of several serine/threonine kinases. Its sequence is derived from a phosphorylation site on glycogen synthase.

Substrate for CaMKII

Syntide 2 is a well-established and widely used substrate for CaMKII. The kinetic parameters for this interaction have been determined, making it a reliable tool for studying CaMKII activity.

Kinase	Km	Vmax	Reference
СаМКІІ	12 μΜ	Not widely reported	



Substrate for Protein Kinase C (PKC)

Syntide 2 is also recognized and phosphorylated by Protein Kinase C.[2] However, specific kinetic parameters (Km and Vmax) for individual PKC isozymes are not as extensively documented as for CaMKII. The substrate specificity of PKC isozymes can vary, and they often show preferences for substrates with basic residues near the phosphorylation site.[3][4][5] The presence of arginine at the P-3 position in Syntide 2 contributes to its recognition by PKC.

While specific Km and Vmax values are not readily available, the relative efficiency of Syntide 2 as a substrate for PKC has been demonstrated. This makes it a useful tool for general PKC activity assays, although it may not be ideal for distinguishing between different PKC isozymes without further characterization.

Protein Kinase C Signaling Pathway

Protein Kinase C is a family of serine/threonine kinases that are central to many signal transduction cascades, regulating a wide array of cellular processes such as proliferation, differentiation, and apoptosis.[6] The activation of conventional PKC isozymes is a multi-step process initiated by signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).

Figure 1: Simplified Protein Kinase C (PKC) signaling pathway.

Experimental Protocols

The following section provides a detailed methodology for a typical in vitro Protein Kinase C assay using Syntide 2 as a substrate. This protocol is based on the radioactive detection of phosphate incorporation.

In Vitro PKC Kinase Assay (Radioactive)

This protocol is an adapted example and may require optimization for specific PKC isozymes and experimental conditions.

Materials:

Purified, active Protein Kinase C



Syntide 2 TFA

- PKC Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM CaCl2)
- PKC Activator Solution (e.g., 0.5 mg/mL Phosphatidylserine, 50 μg/mL Diacylglycerol)
- [y-32P]ATP (specific activity ~3000 Ci/mmol)
- ATP solution (10 mM)
- Stopping Reagent (e.g., 75 mM H3PO4)
- P81 phosphocellulose paper
- Wash Buffer (e.g., 0.75% H3PO4)
- · Scintillation counter and vials
- · Ethanol or Acetone

Procedure:

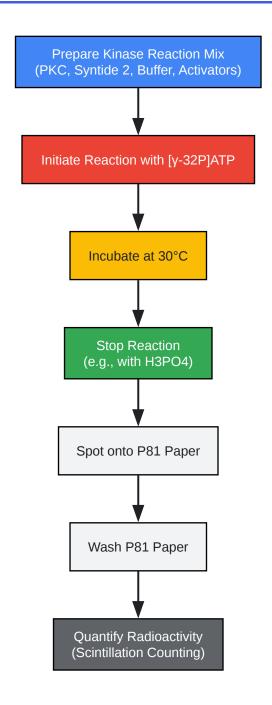
- Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix on ice.
 For a single 25 μL reaction, combine:
 - 5 μL of 5x PKC Assay Buffer
 - 2.5 μL of PKC Activator Solution
 - Syntide 2 (to a final concentration of 20-100 μM)
 - Purified PKC enzyme (amount to be optimized)
 - Nuclease-free water to a volume of 20 μL.
- Initiate the Reaction: Add 5 μL of a 5x ATP mix (containing unlabeled ATP and [y-32P]ATP) to each reaction tube to start the phosphorylation. The final ATP concentration should be around 100 μM.



- Incubation: Incubate the reaction tubes at 30°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
- Stop the Reaction: Terminate the reaction by adding 25 μ L of the Stopping Reagent.
- Spotting and Washing:
 - Spot 20 μL of each reaction mixture onto a labeled P81 phosphocellulose paper square.
 - Allow the spots to air dry completely.
 - Wash the P81 papers three times for 5 minutes each in a beaker containing the Wash Buffer.
 - Perform a final wash with ethanol or acetone to aid in drying.
- Quantification:
 - Place the dried P81 paper into a scintillation vial.
 - Add an appropriate volume of scintillation cocktail.
 - Measure the incorporated radioactivity using a scintillation counter.

The workflow for this experimental protocol is illustrated in the diagram below.





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Figure 2: Experimental workflow for a radioactive PKC assay.

Conclusion

Syntide 2 TFA is a valuable tool for researchers studying protein kinase activity, particularly CaMKII and PKC. Its well-defined chemical structure and properties, combined with its utility as a kinase substrate, make it a staple in many biochemical and cell signaling laboratories. This guide provides the core information necessary for its effective use in research and drug



development applications. Further characterization of its kinetic parameters with specific PKC isozymes would be a valuable contribution to the field.

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